N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide
Overview
Description
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by Pfizer as a part of their research on the development of new therapeutic agents. FUB-PB22 has gained popularity in recent years due to its potent psychoactive effects and easy availability in the market.
Mechanism of Action
FUB-PB22 acts on the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as mood, appetite, and pain sensation. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FUB-PB22, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have both acute and chronic effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature, while chronic effects include the development of tolerance and dependence. FUB-PB22 has also been shown to have negative effects on cognitive function, memory, and attention.
Advantages and Limitations for Lab Experiments
FUB-PB22 has several advantages for use in laboratory experiments. It is easy to synthesize and has potent psychoactive effects, making it useful for studying the mechanisms of action of cannabinoids. However, its availability in the market is a limitation, as the quality and purity of the compound may vary from one source to another.
Future Directions
There are several future directions for research on FUB-PB22. One area of interest is the development of new therapeutic agents based on the structure of FUB-PB22. Another area is the investigation of the long-term effects of FUB-PB22 on the brain and the body. Additionally, research on the potential use of FUB-PB22 in the treatment of various medical conditions is ongoing.
Conclusion:
FUB-PB22 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It has been extensively studied for its potential therapeutic applications and has been shown to possess analgesic, anti-inflammatory, and anxiolytic properties. FUB-PB22 acts on the cannabinoid receptors in the brain and has both acute and chronic effects on the body. While it has several advantages for use in laboratory experiments, its availability in the market is a limitation. There are several future directions for research on FUB-PB22, including the development of new therapeutic agents and the investigation of its long-term effects.
Scientific Research Applications
FUB-PB22 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess potent analgesic, anti-inflammatory, and anxiolytic properties. FUB-PB22 has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.
properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-4-oxo-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-17-8-4-5-15(11-17)13-24-14-18(12-21(24)27)23-20(26)10-9-19(25)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQXZJXGLDKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)CCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-oxo-4-phenylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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